1-Bromo-4-ethylbenzene

Description

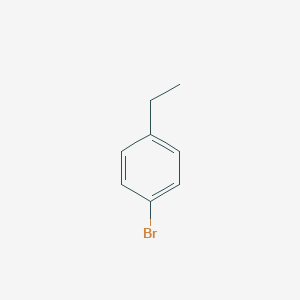

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFPRAHGGBYNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029218 | |

| Record name | 1-Bromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-07-5 | |

| Record name | 1-Bromo-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-4-ETHYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-ETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LI8TAT6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethylbenzene

CAS Number: 1585-07-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-ethylbenzene, a key intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, and significant applications in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, which are pivotal in the field of drug development and materials science.

Core Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by low solubility in water but is miscible with a majority of organic solvents such as ethanol, ether, and acetone.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1585-07-5 | [1][2] |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.343 g/mL at 25 °C | |

| Boiling Point | 204 °C | |

| Melting Point | -43.5 °C | |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Refractive Index | n20/D 1.544 | |

| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, acetone, chloroform.[1][3] | [1][3] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.36 (d), 7.03 (d), 2.56 (q), 1.19 (t) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 143.9, 131.5, 130.0, 120.1, 28.5, 15.4 | [5][6] |

| Infrared (IR) | Major peaks can be found on the NIST WebBook.[7] | [7] |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 184/186. Key Fragments: m/z 171/169, 105.[4][8] | [4][8] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the electrophilic aromatic substitution of ethylbenzene (B125841).[1]

Experimental Protocol: Bromination of Ethylbenzene

Objective: To synthesize this compound via electrophilic bromination of ethylbenzene.

Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) as a solvent

-

Sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylbenzene in anhydrous dichloromethane.

-

Add a catalytic amount of iron(III) bromide to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel with continuous stirring. The temperature should be maintained between 0 °C and room temperature.[1]

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color fades.

-

Quench the reaction by carefully adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Bromoethylbenzene(1585-07-5) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromoethylbenzene(1585-07-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 8. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

1-Bromo-4-ethylbenzene molecular weight

An In-depth Guide to the Molecular Weight of 1-Bromo-4-ethylbenzene

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's physicochemical properties is fundamental. Among these, molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic profiles. This technical guide provides a detailed examination of the molecular weight of this compound, an important intermediate in organic synthesis.

Compound Overview

This compound (CAS No: 1585-07-5) is an aromatic organic compound.[1][2][3] Structurally, it consists of a benzene (B151609) ring substituted with a bromine atom and an ethyl group at the para (1 and 4) positions. Its chemical formula is C₈H₉Br.[1][4][5][6] This compound, also known by synonyms such as p-Bromoethylbenzene and 4-Ethylbromobenzene, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][3][4]

Molecular Weight and Physicochemical Data

The molecular weight of a compound is the mass of one mole of that substance. It is a cornerstone for quantitative analysis in a laboratory setting. The experimentally determined and computationally verified molecular weight of this compound is consistently reported in the range of 185.06 to 185.064 g/mol .[1][2][4][7][8][9]

The following table summarizes the key quantitative identifiers for this compound.

| Identifier | Value | Citations |

| Molecular Formula | C₈H₉Br | [1][4][5][6] |

| Molecular Weight | 185.06 g/mol | [2][3][4][8] |

| Alternate Reported Weights | 185.061 g/mol , 185.064 g/mol | [1][5][7][9] |

| CAS Number | 1585-07-5 | [1][2][3][5] |

Experimental Protocol: Calculation of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms as dictated by its molecular formula, C₈H₉Br.

Methodology:

The calculation is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Bromine (Br) as provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Identify the number of atoms for each element in the molecular formula:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 9 atoms

-

Bromine (Br): 1 atom

-

-

Obtain the standard atomic weight for each element. For elements with natural isotopic variation, a conventional value is often used for routine calculations.

-

Calculate the total mass for each element by multiplying the number of atoms by its atomic weight.

-

Sum the total masses of all elements to determine the molecular weight of the compound.

The table below lists the conventional atomic weights used for this calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Total | 185.064 |

Note: The use of slightly different standard atomic weight values can result in minor variations in the final calculated molecular weight, as seen in the reported values. For instance, using 185.06 g/mol is also widely accepted.[2][3][4][8]

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process of calculating the molecular weight from the compound's formula and the atomic weights of its constituent elements.

Caption: Logical workflow for calculating the molecular weight of this compound.

Conclusion

The molecular weight of this compound is a fundamental constant, established at approximately 185.06 g/mol . This value is derived from its molecular formula, C₈H₉Br, and the standard atomic weights of its constituent elements. A precise understanding and correct application of this value are essential for accurate and reproducible research in synthetic chemistry and drug development.

References

- 1. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. 1-ブロモ-4-エチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-4-ethylbenzene. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document presents quantitative data in a clear, tabular format, details the experimental protocols for property determination, and includes a visual representation of a key synthetic pathway.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon that presents as a clear, colorless to light yellow liquid at room temperature. It possesses a characteristic sweet, aromatic odor. Its molecular structure, featuring a bromine atom and an ethyl group attached to a benzene (B151609) ring, makes it a valuable intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various reliable sources.

| Property | Value | Units |

| Molecular Formula | C₈H₉Br | |

| Molecular Weight | 185.06 | g/mol |

| Density | 1.343 | g/mL at 25 °C |

| Boiling Point | 204 | °C |

| Melting Point | -43.5 | °C |

| Refractive Index | 1.544 | n20/D |

| Flash Point | 63 | °C (closed cup) |

| Vapor Pressure | 0.405 | mmHg at 25°C |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone (B3395972) |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the successful application of this compound in research and development. The following are detailed methodologies for the key experiments cited.

Density Determination (Pycnometer Method)

The density of liquid this compound can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the water level is at the mark on the capillary and wipe any excess water from the outside.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Adjust the liquid level to the mark, clean the exterior, and weigh the pycnometer, recording the mass (m₃).

Calculation: The density (ρ) of this compound is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Where ρ_water is the known density of water at the experimental temperature.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a small sample of this compound can be determined using a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with heating oil to a level above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the temperature rises.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Melting Point Determination

As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Apparatus:

-

Melting point apparatus or a Thiele tube setup

-

Capillary tubes

-

Low-temperature bath (e.g., dry ice/acetone)

-

Thermometer

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Freeze the sample by immersing the capillary tube in a low-temperature bath.

-

Place the capillary tube with the solidified sample into a melting point apparatus.

-

Heat the sample slowly.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically connected to a constant temperature water bath set at 20 °C.

-

Adjust the light source and the mirror to get maximum illumination.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the chromaticity screw to eliminate any color fringes and obtain a sharp borderline.

-

Use the fine adjustment knob to center the borderline on the crosshairs.

-

Read the refractive index from the scale.

Solubility Determination

The solubility of this compound in water and organic solvents can be determined qualitatively.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Droppers

Procedure:

-

In Water: Add a few drops of this compound to a test tube containing approximately 1 mL of deionized water. Vigorously shake or vortex the mixture. Observe if a single homogeneous phase is formed or if two distinct layers remain, indicating insolubility.

-

In Organic Solvents: Repeat the procedure using various organic solvents such as ethanol, diethyl ether, and acetone. Observe for the formation of a single homogeneous phase, which indicates solubility (miscibility).

Synthesis Workflow

The most common method for the synthesis of this compound is through the electrophilic aromatic substitution of ethylbenzene.[1] This process involves the bromination of the aromatic ring in the presence of a Lewis acid catalyst.[1]

References

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethylbenzene is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis. Its unique structure, featuring a bromine atom and an ethyl group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [3] |

| Molecular Weight | 185.06 g/mol | [3] |

| CAS Number | 1585-07-5 | [3] |

| Appearance | Clear colourless to light yellow liquid | [3] |

| Melting Point | -43 °C | [3] |

| Boiling Point | 204 °C | [3] |

| Density | 1.343 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.544 | [3] |

| Flash Point | 63 °C (145.4 °F) | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |

Spectral Properties

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons (two doublets in the aromatic region). | [4] |

| ¹³C NMR | The carbon NMR spectrum displays distinct peaks for the ethyl carbons and the aromatic carbons, with the carbon attached to the bromine atom being significantly shifted. | [5] |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, as well as the C-Br stretching frequency. | [6] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom. | [7] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the bromine substituent and the ethyl group, making it a versatile intermediate in organic synthesis.[6]

Synthesis via Electrophilic Aromatic Substitution

This compound is typically synthesized through the electrophilic aromatic substitution of ethylbenzene (B125841). The bromination is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[8] The ethyl group is an ortho, para-director, with the para product being favored due to reduced steric hindrance.[6]

Caption: Synthesis of this compound via electrophilic bromination of ethylbenzene.

Suzuki-Miyaura Coupling Reactions

The bromine atom in this compound can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds.[7]

Caption: Suzuki-Miyaura coupling reaction of this compound.

Oxidation of the Ethyl Group

The ethyl group of this compound can be oxidized to an acetyl group, forming 4'-bromoacetophenone (B126571).[9] This ketone is a useful intermediate in the synthesis of various pharmaceutical compounds.

Caption: Oxidation of the ethyl group of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the electrophilic bromination of ethylbenzene.

Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Sodium bisulfite solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve ethylbenzene in anhydrous dichloromethane.

-

Add a catalytic amount of iron(III) bromide or a few iron filings to the flask.

-

From the dropping funnel, add bromine dissolved in dichloromethane dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the bromine color disappears.

-

Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (nitrogen or argon).

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere.

-

Add a degassed mixture of toluene, ethanol, and water to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-ethyl-1,1'-biphenyl.

Oxidation of this compound to 4'-Bromoacetophenone

This protocol describes a general method for the oxidation of the ethyl group.

Materials:

-

This compound

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, sodium carbonate, and water.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of a few hours.

-

Continue to reflux the mixture until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water and combine the filtrates.

-

Cool the filtrate in an ice bath and acidify with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a sodium bisulfite solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 4'-bromoacetophenone can be purified by recrystallization or column chromatography.

Safety Information

This compound is considered a hazardous substance. It may cause skin and eye irritation.[1] Inhalation of vapors may cause respiratory irritation.[4] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physical, chemical, and spectral properties. Its ability to undergo a variety of chemical transformations, including electrophilic aromatic substitution, cross-coupling reactions, and side-chain oxidation, makes it a valuable tool for synthetic chemists in academia and industry. The detailed protocols provided in this guide offer a practical framework for the synthesis and application of this compound in the development of novel molecules.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. This compound | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benthamopen.com [benthamopen.com]

An In-depth Technical Guide to the Electrophilic Bromination of Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction of ethylbenzene (B125841) with bromine. It details the underlying mechanism, regioselectivity, quantitative outcomes, and a standard experimental protocol for this fundamental organic transformation.

Core Mechanism of Electrophilic Bromination

The reaction of ethylbenzene with molecular bromine (Br₂) requires a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), to proceed.[1] Unlike alkenes, the aromatic ring of ethylbenzene is significantly stabilized by resonance, making it less nucleophilic.[2] Therefore, the electrophile (bromine) must be "activated" by a catalyst to make it sufficiently reactive to break the aromaticity of the ring.[3][4] The mechanism proceeds through three primary steps:

Step 1: Generation of the Electrophile The Lewis acid catalyst, FeBr₃, interacts with molecular bromine, polarizing the Br-Br bond. This creates a highly electrophilic bromine species, which can be represented as a Br-Br-FeBr₃ complex or conceptually as a "Br⁺" cation.[5][6] This activated electrophile is potent enough to be attacked by the electron-rich benzene (B151609) ring.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic bromine atom. This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromatic system.[5] The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Deprotonation and Restoration of Aromaticity In the final, fast step, a weak base (such as the FeBr₄⁻ complex formed in Step 1) abstracts a proton from the sp³-hybridized carbon of the sigma complex.[4] This restores the aromatic π-system and yields the brominated ethylbenzene product along with regenerating the Lewis acid catalyst and forming HBr.[2]

Visualizing the Mechanism

The following diagram illustrates the complete mechanism for the electrophilic bromination of ethylbenzene, focusing on the formation of the major para isomer.

Caption: Mechanism of electrophilic bromination of ethylbenzene.

Regioselectivity: The Ortho/Para Directing Effect

The ethyl group (-CH₂CH₃) on the benzene ring governs the regioselectivity of the bromination. As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation. This property has two major consequences:

-

Activation: The ethyl group increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1]

-

Direction: It directs incoming electrophiles to the ortho and para positions.[7] This is because the carbocation intermediates formed by attack at these positions are more stable. The positive charge in the sigma complex can be delocalized onto the carbon atom bearing the ethyl group, creating a tertiary carbocation resonance structure, which is more stable than the secondary carbocation structures formed during meta attack.

While both ortho and para products are formed, the para isomer is typically the major product. This is attributed to steric hindrance; the bulky ethyl group and the incoming bromine electrophile create more steric strain at the adjacent ortho positions compared to the more remote para position.[8][9]

Quantitative Data

The electrophilic bromination of ethylbenzene yields a mixture of constitutional isomers. The precise ratio of these products is dependent on reaction conditions such as temperature, solvent, and the specific catalyst system employed. Under typical conditions using Br₂ and FeBr₃, the para isomer is favored.

| Product Isomer | Common Name | Typical Yield Distribution | Notes |

| ortho-Bromoethylbenzene | 1-Bromo-2-ethylbenzene | Minor Product | Formation is electronically favored but sterically hindered. |

| para-Bromoethylbenzene | 1-Bromo-4-ethylbenzene | Major Product | Less steric hindrance compared to the ortho position.[1][8] |

| meta-Bromoethylbenzene | 1-Bromo-3-ethylbenzene | Trace amounts | The intermediate for meta substitution is significantly less stable. |

Note: Specific percentage yields can vary significantly. The distribution reflects the general outcome based on electronic and steric effects.

Detailed Experimental Protocol

This section outlines a standard laboratory procedure for the bromination of ethylbenzene.

Materials and Reagents:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Iron filings

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Workflow Diagram

Caption: Experimental workflow for the bromination of ethylbenzene.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylbenzene in an anhydrous solvent (e.g., dichloromethane). Add a catalytic amount of iron(III) bromide. If using iron filings, add them directly. Cool the flask to 0°C using an ice bath.

-

Addition of Bromine: Prepare a solution of bromine in the same anhydrous solvent. Add this solution to the dropping funnel and add it dropwise to the stirred ethylbenzene solution over a period of 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete when the reddish-brown color of bromine has faded, indicating its consumption.

-

Quenching: Carefully quench the reaction by slowly adding an aqueous solution of sodium bisulfite. This will react with and neutralize any unreacted bromine.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine. This removes water-soluble byproducts and salts.

-

Drying and Solvent Removal: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent, and then remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product is a mixture of primarily ortho- and para-bromoethylbenzene. These isomers can be separated based on their different boiling points by fractional distillation or by using column chromatography.

-

Analysis: Characterize the final products using techniques such as Gas Chromatography (GC) to determine the isomer ratio and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures.

References

- 1. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]

- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. allen.in [allen.in]

- 8. homework.study.com [homework.study.com]

- 9. CHEMISTRY TUTORIALS CHEMISTRY (PART-03) 9) Ethylbenzene with bromine in p.. [askfilo.com]

The Reactivity Profile of 1-Bromo-4-ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethylbenzene is a versatile aromatic building block extensively utilized in organic synthesis. Its reactivity is characterized by a bromine atom amenable to a wide range of metal-catalyzed cross-coupling reactions and an ethyl group that can undergo selective transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, also known as p-bromoethylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₈H₉Br.[1] At room temperature, it is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a bromine atom and an ethyl group on a benzene (B151609) ring, makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The bromine atom serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the ethyl group influences the electronic properties of the aromatic ring and can be a site for further functionalization.

Core Reactivity Profile

The reactivity of this compound can be broadly categorized into reactions involving the aromatic ring and the ethyl substituent. The primary reactions include metal-catalyzed cross-coupling reactions, Grignard reagent formation, electrophilic aromatic substitution, and reactions at the benzylic position of the ethyl group.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound to form a C-C bond.[4] This reaction is widely used for the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |

| 3-Chlorophenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 | 2 | 94 |

| 4-Tolylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 | - | 87 |

| 4-Anisylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 | - | 90 |

Data for the analogous substrate 1-bromo-4-(1-octynyl)benzene.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

-

In a round-bottom flask, dissolve the aryl bromide (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane (B91453) and water (10 mL).[6]

-

Add potassium carbonate (2.0 mmol) to the solution.[6]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[6]

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.[6]

-

Heat the reaction to 80-90 °C under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.[6]

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297).[6]

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[6]

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines.[7]

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene (B28343) | 100 | 12-24 | >95 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | 92 |

Data for analogous aryl bromides.[2]

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Amine

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).[2]

-

Add sodium tert-butoxide (1.4 mmol).[2]

-

Evacuate and backfill the Schlenk tube with the inert gas three times.[2]

-

Add the aryl amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.[2]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite®.[2]

-

The filtrate is washed, dried, and concentrated, followed by purification of the crude product.[2]

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8]

Quantitative Data for Heck Reaction

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | High (not specified) |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 80-100 | High (not specified) |

Data for analogous aryl bromides.[8][9]

Experimental Protocol: Heck Reaction with Styrene

-

To a dry round-bottom flask, add the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (B44618) (0.04 mmol).[9]

-

Evacuate and backfill the flask with an inert gas three times.[9]

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol).[9]

-

Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor by TLC or GC-MS.[9]

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[9]

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[9]

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10]

Quantitative Data for Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | Diisopropylamine (B44863) | THF | RT | 3 | 89 |

| Phenylacetylene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 4 | 60 |

Data for aryl halides.[11][12]

Experimental Protocol: Sonogashira Coupling

-

To a solution of the aryl halide (0.81 mmol) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[11]

-

Stir the reaction for 3 hours, then dilute with Et₂O and filter through Celite®.[11]

-

The filtrate is washed, dried, and concentrated.[11]

-

Purification by flash column chromatography affords the coupled product.[11]

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

The Ullmann condensation is a copper-promoted reaction for the synthesis of biaryl ethers, thioethers, and amines from aryl halides.[13] It typically requires high temperatures and polar solvents.[13]

General Conditions for Ullmann Condensation

| Reactant | Catalyst | Solvent | Temperature (°C) |

| Phenol | Copper | NMP, Nitrobenzene, or DMF | >210 |

| Aniline | Copper | NMP, Nitrobenzene, or DMF | >210 |

Grignard Reaction

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-ethylphenylmagnesium bromide.[14] This organometallic compound is a potent nucleophile and a strong base.

Quantitative Data for Grignard Reagent Formation

| Reactant | Reagent | Solvent | Yield (%) |

| This compound | Mg turnings | Anhydrous Diethyl Ether or THF | 70-90 |

Expected yield based on similar aryl bromides.[15]

Experimental Protocol: Grignard Reagent Formation

-

Assemble a dry three-neck round-bottom flask with a reflux condenser, dropping funnel, and an inlet for inert gas.[15]

-

Add magnesium turnings (1.1-1.5 eq.) to the flask.[15]

-

Activate the magnesium by adding a crystal of iodine.[15]

-

Add a small amount of a solution of this compound (1.0 eq.) in anhydrous diethyl ether from the dropping funnel.[15]

-

Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[15]

-

After the addition is complete, stir for an additional 1-2 hours until most of the magnesium is consumed. The resulting solution is the Grignard reagent.[15]

General Experimental Workflow for Grignard Reaction

Caption: Experimental workflow for Grignard reagent formation and reaction.

Electrophilic Aromatic Substitution

The ethyl group in this compound is an ortho, para-directing and activating group for electrophilic aromatic substitution.[16] However, the bromine atom is deactivating. Further substitution on the aromatic ring will be directed to the positions ortho to the ethyl group (and meta to the bromine).

The synthesis of this compound itself is an example of electrophilic aromatic substitution, where ethylbenzene (B125841) is brominated in the presence of a Lewis acid catalyst.[1] The para isomer is the major product due to steric hindrance from the ethyl group.[3]

Reactions of the Ethyl Group

Under UV light or with a radical initiator, bromination of this compound occurs selectively at the benzylic position of the ethyl group to form 1-bromo-4-(1-bromoethyl)benzene.[17]

Experimental Protocol: Radical Bromination

A qualitative experiment to demonstrate the reactivity of the benzylic position involves:

-

Preparing a solution of this compound in a suitable solvent like methylene (B1212753) chloride.

-

Adding a solution of bromine in the same solvent.

-

Exposing the mixture to a lamp.[18]

-

The decolorization of the bromine indicates the progress of the radical substitution reaction.[18]

The ethyl group of this compound can be oxidized to an acetyl group.

Quantitative Data for Oxidation

| Product | Reagent | Yield (%) |

| 4'-Bromoacetophenone | Not specified | 74.3 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile is dominated by a rich variety of metal-catalyzed cross-coupling reactions, which allow for the facile construction of complex molecular architectures. Furthermore, the potential for Grignard reagent formation and selective functionalization of the ethyl group adds to its synthetic utility. This guide has provided a detailed overview of its key reactions, supported by quantitative data and experimental protocols, to aid researchers in the effective application of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. benchchem.com [benchchem.com]

- 16. Buy this compound | 1585-07-5 [smolecule.com]

- 17. m.youtube.com [m.youtube.com]

- 18. westfield.ma.edu [westfield.ma.edu]

An In-Depth Technical Guide to the Safety of 1-Bromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Bromo-4-ethylbenzene (CAS No. 1585-07-5), a key intermediate in various organic synthesis applications. This document summarizes its physical and chemical properties, toxicological hazards, and handling precautions, and provides insights into its potential mechanism of toxicity. The information is presented to aid in risk assessment and the implementation of appropriate safety protocols in a laboratory and industrial setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 204 °C | [3] |

| Density | 1.343 g/mL at 25 °C | [3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [2] |

Toxicological Hazard Profile

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

GHS Classification

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Data aggregated from multiple sources.[3][4]

Summary of Toxicological Studies

Experimental Protocols for Hazard Evaluation

The toxicological hazards of chemicals like this compound are typically evaluated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the data.

Skin Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small patch of shaved skin on the animal's back.

-

Exposure: The patch is covered with a gauze dressing for a specified period, usually 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Test Substance Application: A small, measured amount (e.g., 0.1 mL of liquid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for any signs of irritation, including redness, swelling, and discharge from the conjunctiva, as well as effects on the cornea and iris at specific time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The observed effects are scored based on a standardized system to determine the level of irritation.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered orally by gavage in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The outcome of the test (number of animals that die or show signs of toxicity) at a particular dose level determines whether a higher or lower dose is tested in the next step, or if the study is concluded. The result allows for the classification of the substance into a specific toxicity category.

Visualization of Safety Information and Potential Mechanisms

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to communication as per the GHS for this compound.

Proposed Metabolic Activation and Toxicity Pathway

The toxicity of many brominated benzenes is associated with their metabolic activation in the liver. While a specific pathway for this compound has not been definitively elucidated, a plausible mechanism based on related compounds involves the formation of reactive intermediates.[4][6][7][8][9]

Safe Handling and Emergency Procedures

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of significant inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Conclusion

This compound is a valuable chemical intermediate with a defined hazard profile. It is a skin and eye irritant and may cause respiratory irritation. While comprehensive toxicological data is limited, the available information necessitates careful handling and the use of appropriate personal protective equipment and engineering controls. The potential for metabolic activation to reactive intermediates suggests that systemic exposure should be minimized. By adhering to the safety guidelines outlined in this document, researchers and professionals can safely handle this compound in their work.

References

- 1. This compound | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. {TITLE} [hhpprtv.ornl.gov]

- 4. Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal metabolism and covalent binding of [3H/14C]-bromobenzene. Evidence for quinones as reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Handling and Storage of 1-Bromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and key applications of 1-Bromo-4-ethylbenzene (CAS No. 1585-07-5), a versatile chemical intermediate in the pharmaceutical and agrochemical industries. The information is curated to meet the needs of laboratory professionals, ensuring safe and effective use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is sparingly soluble in water but miscible with many organic solvents such as ethanol (B145695) and ether.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Br | [3] |

| Molecular Weight | 185.06 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 204 °C at 760 mmHg | [4] |

| Melting Point | Not available | [4] |

| Flash Point | 63 °C (145.4 °F) | [4] |

| Density | 1.340 g/mL | [4] |

| Vapor Pressure | 0.70 mmHg | [5] |

| Water Solubility | Sparingly soluble | [1] |

Safety and Toxicology

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[3]

GHS Hazard Classification:

| Hazard Class | Category | |---|---| | Skin Corrosion/Irritation | 2 | | Serious Eye Damage/Eye Irritation | 2 | | Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | | Flammable liquids | 4 |

Source:[4]

Acute exposure through inhalation, ingestion, or skin contact may lead to irritation of the eyes and respiratory system, skin sensitization, and at high concentrations, central nervous system depression.[1] While extensive chronic exposure data is not available, potential risks to the liver and kidney may exist based on structurally similar compounds.[1] The toxicological properties have not been fully investigated.[4] A Provisional Peer-Reviewed Toxicity Values (PPRTV) document is available from the U.S. Environmental Protection Agency for more detailed information.[6]

Recommended Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for handling this compound is outlined below, emphasizing the importance of appropriate safety measures.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and other sources of ignition.[5] It is incompatible with strong oxidizing agents.[4]

Experimental Protocols: Application in Organic Synthesis

This compound is a key intermediate in various organic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5]

Representative Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide like this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water, or 1,4-dioxane (B91453) and water)[8][9]

-

Inert gas (Nitrogen or Argon)

Experimental Workflow Diagram:

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.0-1.5 equivalents), and the base (2.0 equivalents).[8][9]

-

Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.[9]

-

Under a counterflow of inert gas, add the palladium catalyst (e.g., 3-5 mol%).[8][9]

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir under an inert atmosphere.[8]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Upon completion, cool the reaction to room temperature.[8]

-

Perform an aqueous work-up by quenching the reaction with water, extracting the product with an organic solvent (e.g., ethyl acetate), and washing the combined organic layers with brine.[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by a suitable method, such as silica (B1680970) gel column chromatography.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[1]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. This compound | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Buy this compound | 1585-07-5 [smolecule.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-4-ethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromo-4-ethylbenzene, a key intermediate in organic synthesis. While specific quantitative solubility data is not extensively available in public literature, this document aggregates available qualitative information and presents a detailed experimental protocol for its quantitative determination. The principle of "like dissolves like" governs the solubility of this non-polar aromatic halide, indicating good solubility in non-polar organic solvents and poor solubility in polar solvents like water. This guide offers a framework for researchers to generate precise and reproducible solubility data, which is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction

This compound (p-bromoethylbenzene) is a halogenated aromatic hydrocarbon with the chemical formula C₈H₉Br.[1][2] It exists as a colorless to pale yellow liquid and serves as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its application in numerous chemical processes. A thorough understanding of its solubility is essential for:

-

Reaction Chemistry: Selecting suitable solvents to ensure a homogeneous reaction medium.

-

Purification: Developing effective crystallization and chromatographic separation techniques.

-

Formulation: Preparing solutions of specific concentrations for various applications.

This guide summarizes the known qualitative solubility of this compound and provides a detailed experimental protocol for researchers to determine quantitative solubility data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1585-07-5[2] |

| Molecular Formula | C₈H₉Br[1][2] |

| Molecular Weight | 185.06 g/mol |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 204 °C |

| Density | 1.343 g/mL at 25 °C |

| Flash Point | 63 °C[1] |

| Water Solubility | Insoluble[2][3] |

Solubility Profile

Based on its chemical structure, a non-polar benzene (B151609) ring with an ethyl group and a bromine atom, this compound is classified as a non-polar to weakly polar compound. The principle of "like dissolves like" is the primary determinant of its solubility.[4][5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Haloalkanes, like this compound, tend to dissolve in organic solvents because the new intermolecular attractions formed are of similar strength to those broken in the separate solute and solvent.[6]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents effectively solvates the non-polar aryl and alkyl portions of the this compound molecule through London dispersion forces.[5] |

| Polar Aprotic | Acetone, Diethyl Ether, Chloroform | Soluble / Miscible | These solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Br bond of this compound, in addition to London dispersion forces, leading to good solubility.[2][4] |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | While these solvents are polar and capable of hydrogen bonding, the non-polar characteristics of this compound still allow for sufficient interaction to result in solubility.[2][4] |

| Highly Polar Protic | Water | Insoluble / Low Solubility | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions formed between water and the non-polar this compound molecules.[2][6][7] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method. This method is robust and reliable for generating accurate solubility data.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

4.2. Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C × DF Where: C = Concentration of the diluted solution (from HPLC/GC analysis) DF = Dilution factor

-

Conclusion

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. While qualitative assessments indicate good solubility in non-polar and moderately polar organic solvents and poor solubility in water, the provided experimental protocol empowers researchers to generate precise quantitative data. This information is invaluable for the effective design, optimization, and implementation of chemical processes involving this compound in research and industrial settings.

References

- 1. Buy this compound | 1585-07-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemists.quora.com [organicchemists.quora.com]

In-Depth Technical Guide to the Thermochemical Properties of 1-Bromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 1-Bromo-4-ethylbenzene. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermochemical information for process design, safety analysis, and computational modeling. This document details experimental protocols for the determination of key thermochemical properties and presents data in a clear, structured format.

Core Thermochemical Data

Due to a lack of extensive experimental data in the public domain for this compound, the following thermochemical properties have been estimated using the Joback group contribution method. This method allows for the prediction of thermochemical properties based on the molecular structure. It is a reliable estimation technique when experimental data is unavailable.

| Property | Symbol | Value | Unit | Method |

| Physical Properties | ||||